

Application Notes and Protocols: 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

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Compound of Interest

Compound Name: 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B1373887

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Introduction: A Molecule of Strategic Importance

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile stands as a pivotal intermediate in modern medicinal chemistry. Its molecular architecture is a deliberate convergence of three strategically important chemical motifs:

- **A Halogenated Phenyl Ring:** The 4-bromo and 2-fluoro substituents provide crucial handles for further chemical modifications, such as cross-coupling reactions, and can significantly influence the molecule's binding affinity and electronic properties within a final drug compound.^{[1][2]}
- **A Cyclopropyl Moiety:** The cyclopropane ring is a highly valued "bioisostere" in drug design. Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, enhance metabolic stability by shielding adjacent groups from enzymatic degradation, and improve cell membrane permeability.^[3]
- **A Nitrile Group:** The carbonitrile ($C\equiv N$) is a versatile functional group. It can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding, or serve as a precursor for other functional groups like carboxylic acids or amines.^[4] Its linear geometry and electronic properties make it an effective pharmacophore in many drug classes.^[4]

This unique combination of features makes **1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile** a high-value starting material for the synthesis of complex therapeutic agents, most notably in the development of Selective Androgen Receptor Modulators (SARMs).^{[5][6]} SARMs represent a promising class of drugs designed to provide the anabolic benefits of androgens (e.g., muscle and bone growth) with fewer of the associated androgenic side effects.^{[7][8]}

This document provides detailed protocols for the synthesis, purification, and analytical characterization of this intermediate, grounded in established chemical principles to ensure reproducibility and safety.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of laboratory personnel.

Table 1: Physicochemical Data

Property	Value	Source(s)
IUPAC Name	1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile	[9]
CAS Number	749928-88-9	[10][11]
Molecular Formula	C ₁₀ H ₇ BrFN	[9][11]
Molecular Weight	240.07 g/mol	[9]
Appearance	Solid, potentially light yellow	[9][12]

| Purity | ≥97% (Typical commercial grade) | - |

Table 2: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[9] [13]
Signal Word	Warning	[9] [13]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[9] [13] [14] [15]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9] [13] [14] [15]
Personal Protective Equipment (PPE)	Nitrile gloves, safety glasses with side shields, laboratory coat, and use within a certified chemical fume hood.	[13] [14]

| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. [\[13\]](#)
[\[16\]](#) |

Core Application: A Building Block for SARM Synthesis

The primary utility of **1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile** is as a key fragment in the multi-step synthesis of non-steroidal SARMs. The intermediate provides the core phenyl-cyclopropyl structure, onto which other functionalities are built to achieve selective androgen receptor agonism.



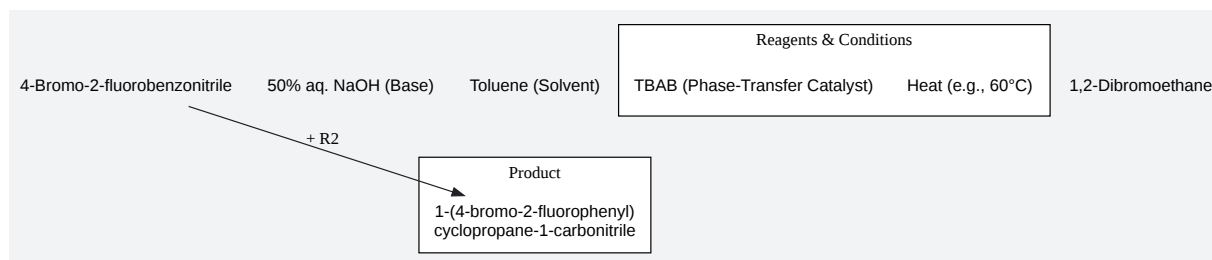
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Caption: Logical workflow from starting material to a final SARM API.

Protocol 1: Synthesis via Nucleophilic Cyclopropanation

This protocol outlines a plausible and robust method for synthesizing the title compound from commercially available 4-bromo-2-fluorobenzonitrile.

Principle: The synthesis proceeds via a phase-transfer catalyzed alkylation. The α -proton of the nitrile is acidic enough to be deprotonated by a strong base. The resulting carbanion acts as a nucleophile, reacting with 1,2-dibromoethane in a double substitution reaction to form the cyclopropane ring. A phase-transfer catalyst (PTC) is used to facilitate the transport of the hydroxide base from the aqueous phase to the organic phase where the reaction occurs.



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Caption: Reaction scheme for the synthesis of the target intermediate.

Materials & Reagents

Reagent	CAS No.	M.W. (g/mol)	Amount	Moles
4-Bromo-2-fluorobenzonitrile	105942-08-3	200.01	10.0 g	50.0 mmol
1,2-Dibromoethane	106-93-4	187.86	10.3 g (4.9 mL)	55.0 mmol
Tetrabutylammonium bromide (TBAB)	1643-19-2	322.37	1.61 g	5.0 mmol
Toluene	108-88-3	92.14	100 mL	-
Sodium Hydroxide (50% aq. sol.)	1310-73-2	40.00	40 mL	-
Diethyl Ether	60-29-7	74.12	As needed	-
Saturated aq. NH ₄ Cl	-	-	As needed	-
Brine	-	-	As needed	-

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

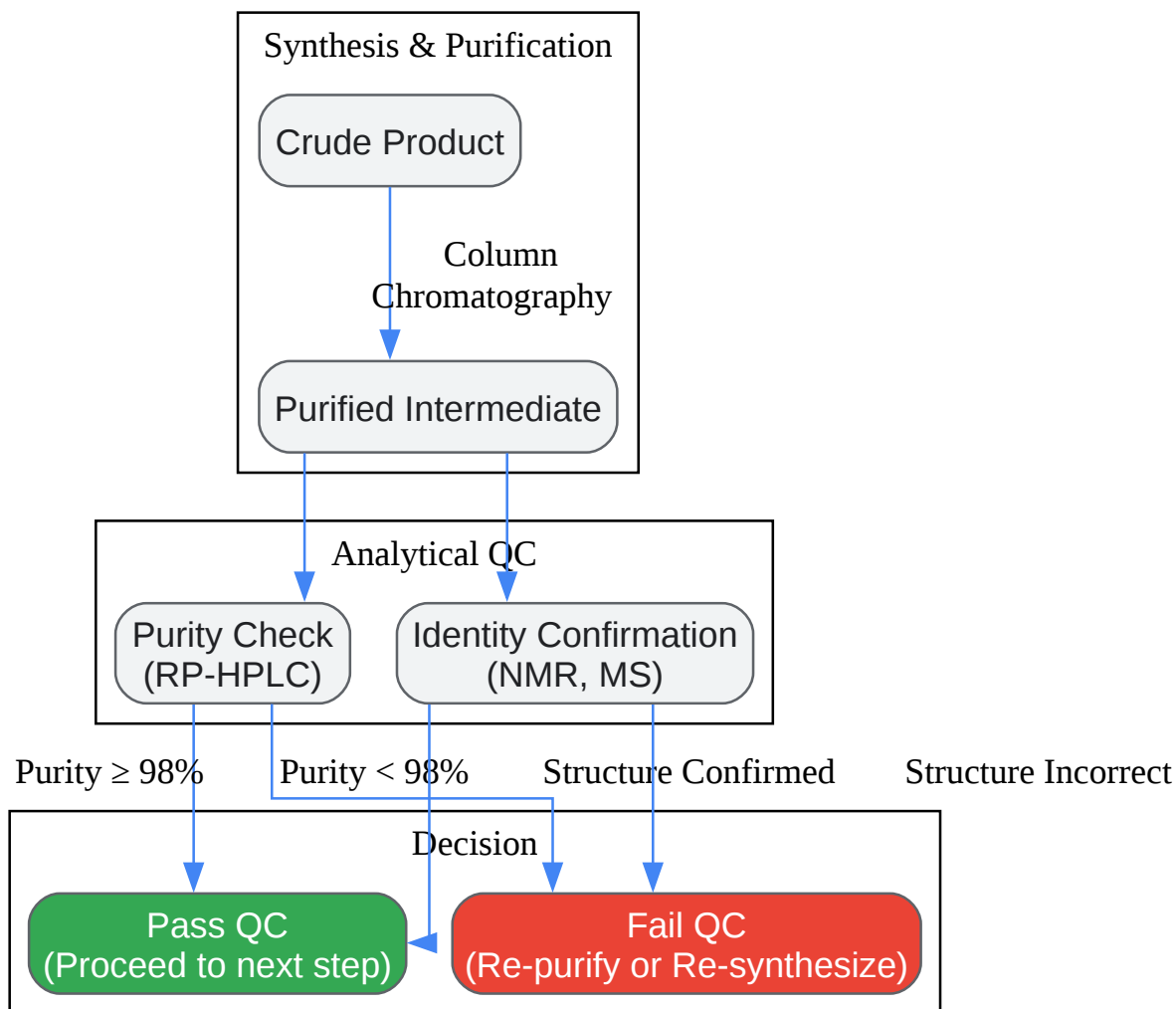
Step-by-Step Protocol

- **Reaction Setup:** To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 4-bromo-2-fluorobenzonitrile (10.0 g), 1,2-dibromoethane (4.9 mL), tetrabutylammonium bromide (1.61 g), and toluene (100 mL).
- **Initiation:** Begin vigorous stirring to ensure efficient mixing of the organic phase. Slowly add the 50% aqueous sodium hydroxide solution (40 mL) over 15 minutes. An exothermic reaction may be observed.
- **Reaction:** Heat the reaction mixture to 60°C and maintain for 4-6 hours.

- Expert Insight: Vigorous stirring is critical in phase-transfer catalysis to maximize the interfacial surface area between the aqueous and organic phases, thereby increasing the reaction rate.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a higher R_f than the starting benzonitrile.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of water and transfer the mixture to a separatory funnel.
- Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine all organic layers.
- Washing: Wash the combined organic phase sequentially with saturated aqueous NH_4Cl (50 mL) and brine (50 mL).
 - Causality Explanation: The NH_4Cl wash neutralizes any remaining NaOH , while the brine wash helps to remove residual water and break any emulsions.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes, to afford the pure **1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile**.

Protocol 2: Quality Control & Analytical Characterization

Verifying the identity and purity of the synthesized intermediate is a non-negotiable step before its use in subsequent reactions, especially in a drug development pipeline.



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Caption: Standard quality control workflow for a pharmaceutical intermediate.

Method 2.1: Purity Determination by RP-HPLC[17][18]

Instrumentation & Conditions

Parameter	Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 mm x 150 mm, 5 μ m particle size
Mobile Phase A	Water (0.1% Formic Acid)
Mobile Phase B	Acetonitrile (0.1% Formic Acid)
Gradient	50% B to 95% B over 10 min, hold at 95% B for 2 min
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm

| Injection Volume | 5 μ L |

Protocol

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of the purified intermediate in acetonitrile. Dilute 1:10 in a 50:50 acetonitrile:water mixture for analysis.
- **Analysis:** Equilibrate the column with the initial mobile phase conditions for 10 minutes. Inject the sample and run the gradient method.
- **Data Interpretation:** The purity is calculated based on the peak area percentage. A successful synthesis should yield a product with $\geq 98\%$ purity, with the main peak corresponding to the target compound.

Method 2.2: Structural Confirmation

- **^1H NMR (400 MHz, CDCl_3):** Expect aromatic protons (multiplets) in the δ 7.0-7.8 ppm range. The cyclopropyl protons will appear as diastereotopic multiplets in the δ 1.5-2.0 ppm range.
- **^{19}F NMR (376 MHz, CDCl_3):** Expect a single resonance for the fluorine atom, likely coupled to adjacent aromatic protons.

- Mass Spectrometry (ESI+): The analysis should reveal a molecular ion peak $[M+H]^+$ at m/z 240.98 and 242.98, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in an approximate 1:1 ratio. This isotopic pattern is a definitive confirmation of the presence of a single bromine atom.

Troubleshooting Guide for Synthesis

Problem	Potential Cause(s)	Recommended Solution(s)
Low or No Conversion	1. Inactive base (NaOH solution too old). 2. Insufficient stirring. 3. Catalyst degradation.	1. Use a freshly prepared 50% NaOH solution. 2. Increase stirrer speed to create a fine emulsion. 3. Use fresh, high-purity TBAB.
Formation of Byproducts	1. Reaction temperature too high, causing decomposition. 2. Presence of water in organic solvents.	1. Maintain strict temperature control at 60°C. 2. Use anhydrous grade toluene.
Difficult Purification	1. Product co-elutes with starting material or byproduct. 2. Product is an oil that is difficult to handle.	1. Optimize the chromatography gradient; try a shallower gradient (e.g., 0-5% ethyl acetate). 2. If the product is an oil, try co-evaporation with hexanes to induce solidification.

Conclusion

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its carefully designed structure provides chemists with the functionality and stereochemical control needed to construct sophisticated drug candidates. The protocols detailed herein offer a reliable framework for the synthesis and quality control of this intermediate, empowering researchers to accelerate their drug discovery programs, particularly in the promising field of selective androgen receptor modulators.

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